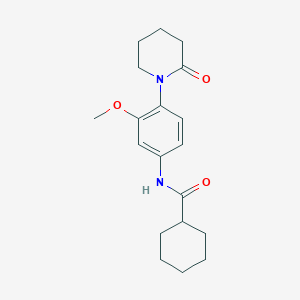

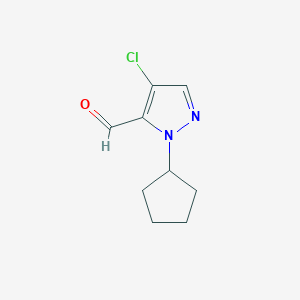

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is a compound that has been mentioned in patents and scientific literature . It is an intermediate or related compound of a larger molecule, specifically 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of cyclohexanecarboxamide, focusing on their structural properties and potential as chemical intermediates for further applications in medicinal chemistry and material science. For instance, the study by Özer et al. (2009) synthesized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, characterizing them through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one derivative was detailed, highlighting the molecular conformation and intramolecular hydrogen bonding patterns, suggesting implications for the design of novel compounds with specific biological activities (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticonvulsant Enaminones

Another area of research involves the synthesis and evaluation of enaminones for their anticonvulsant properties. The study by Kubicki, Bassyouni, & Codding (2000) examined the crystal structures of three anticonvulsant enaminones, analyzing their conformations and hydrogen bonding networks. This research is indicative of the ongoing efforts to develop new therapeutic agents for the treatment of neurological disorders, underscoring the chemical compound's relevance in drug discovery processes (Kubicki, Bassyouni, & Codding, 2000).

Selective Oxyfunctionalization

The compound's derivatives have also been explored for selective oxyfunctionalization reactions, demonstrating their utility in synthetic organic chemistry. A study by Ren, Liu, & Guo (1996) utilized 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones, showcasing the potential of these compounds in the synthesis of oxygenated carbonyl compounds. Such reactions are pivotal in the production of fine chemicals and pharmaceutical intermediates, highlighting the broad applicability of this chemical class (Ren, Liu, & Guo, 1996).

Molecular Docking and Biological Activity

Furthermore, molecular docking studies have been employed to predict the interaction of these compounds with biological targets, assessing their potential as lead compounds for drug development. For example, Ding & Zhong (2022) synthesized a new heterocycle compound and evaluated its application in treating children's bronchial pneumonia, highlighting its biological activity through molecular docking simulations and its effect on cytokine release and NF-κB activation levels in epithelial cells of the respiratory tract mucosa. This research exemplifies the compound's relevance in discovering new therapeutic agents (Ding & Zhong, 2022).

Eigenschaften

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLSADGNOIJAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)